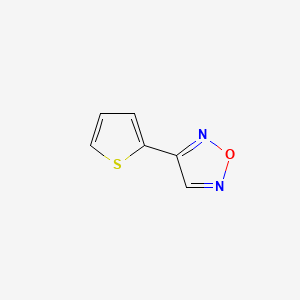![molecular formula C8H14O5 B15045817 (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15045817.png)
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol is a complex organic molecule characterized by its unique tetrahydrofuro[3,4-d][1,3]dioxol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-d][1,3]dioxol ring system, followed by the introduction of the hydroxymethyl and dimethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrofuro[3,4-d][1,3]dioxol derivatives, such as:
- (3aS,6S,6aS)-6-(methoxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- (3aS,6S,6aS)-6-(ethylmethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Uniqueness
The uniqueness of (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m0/s1 |
InChI Key |
OYYTWUSIDMJZCP-OGCTWPHMSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](OC([C@H]2O1)O)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


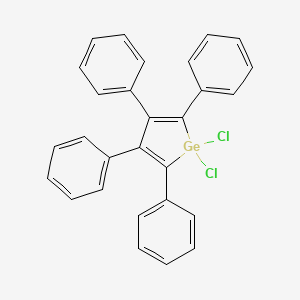
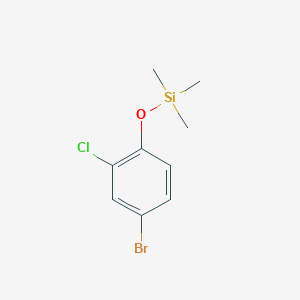
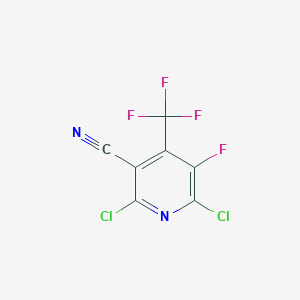
![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B15045770.png)
![2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate](/img/structure/B15045776.png)
![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)
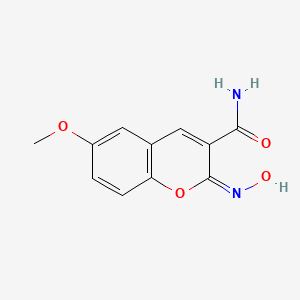
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
![1,6,8-Triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B15045801.png)
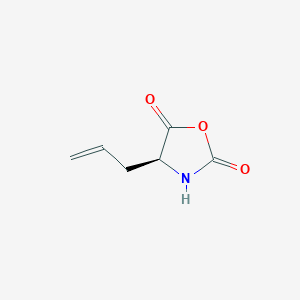
![(1R,5S)-3-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B15045807.png)
